L-Glutamine-15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Studying Metabolic Pathways:

L-Glutamine is a crucial amino acid involved in numerous metabolic processes, including protein synthesis, energy production, and nitrogen transport. By incorporating L-Glutamine-15N2 into cell cultures or animal models, researchers can trace the movement and utilization of L-glutamine within these systems. This provides valuable insights into:

- Glutamine metabolism: It helps understand how L-glutamine is converted into other essential molecules like glucose, glutamate, and nucleotides, revealing the specific pathways involved [].

- Organ-specific glutamine utilization: Studies using L-Glutamine-15N2 can identify organs with high glutamine uptake and utilization, aiding in understanding organ function and potential therapeutic targets [].

- Impact of diseases on glutamine metabolism: Researchers can employ L-Glutamine-15N2 to investigate how specific diseases, like cancer or liver cirrhosis, alter glutamine metabolism, leading to a better understanding of disease progression and potential treatment strategies [, ].

Investigating Protein Synthesis and Turnover:

L-Glutamine is a primary source of nitrogen for protein synthesis. L-Glutamine-15N2 can be used to:

- Measure protein synthesis rates: By incorporating the labeled glutamine into newly synthesized proteins, researchers can quantify the rate of protein synthesis in various tissues and under different conditions [].

- Assess protein turnover: By tracking the disappearance of the labeled glutamine from proteins over time, scientists can estimate the rate at which proteins are degraded and replaced, providing insights into cellular health and disease states [].

L-Glutamine-15N2, also known as L-Glutamic acid 5-amide-15N2, is a stable isotope-labeled form of the amino acid L-Glutamine. It has the molecular formula and a molecular weight of approximately 148.131 g/mol. This compound is significant in biological systems as it plays a crucial role in various metabolic processes, particularly in nitrogen metabolism and amino acid synthesis. L-Glutamine is classified as a non-essential amino acid, meaning that it can be synthesized by the body, yet it is vital for cellular function and energy production, especially under stress conditions .

L-Glutamine-15N2 does not have a distinct mechanism of action compared to regular L-glutamine. Its primary value lies in its ability to be tracked within cells and organisms due to the presence of the ¹⁵N isotope. This allows researchers to study the metabolic pathways involving glutamine and its role in various biological processes [].

- Transamination Reactions: It serves as a nitrogen donor in transamination, facilitating the conversion of α-ketoglutarate to L-glutamate.

- Deamidation: L-Glutamine can undergo deamidation to form L-glutamate, releasing ammonia.

- Nitrogen Metabolism: As a nitrogen donor, it is involved in the synthesis of nucleotides and other amino acids.

These reactions are vital for maintaining nitrogen balance in cells and supporting protein synthesis .

L-Glutamine-15N2 exhibits several biological activities:

- Protein Synthesis: It is crucial for protein synthesis and cellular proliferation, particularly in rapidly dividing cells such as lymphocytes and enterocytes.

- Energy Source: The compound provides carbon skeletons for energy production through the tricarboxylic acid cycle.

- Immune Function: It supports immune function by serving as a fuel source for immune cells during times of stress or illness.

- Gut Health: L-Glutamine is essential for maintaining intestinal barrier integrity and function .

The synthesis of L-Glutamine-15N2 typically involves:

- Starting Materials: The process begins with 2-Oxapentanedioic acid and hydrazine sulfate labeled with nitrogen-15.

- Reaction Steps:

- The initial reaction forms an intermediate compound through condensation.

- Subsequent hydrolysis yields L-Glutamine-15N2.

This method allows for the incorporation of stable isotopes into the amino acid structure, making it useful for various analytical applications .

L-Glutamine-15N2 has several applications:

- Isotope Labeling: It is used in metabolic studies to trace nitrogen metabolism and protein turnover.

- Research Tool: The compound aids in studying cellular responses to stress and nutrient availability in various biological systems.

- Pharmaceutical Development: It serves as a tracer in drug development processes to assess pharmacokinetics and metabolic pathways .

Studies involving L-Glutamine-15N2 focus on its interactions within metabolic pathways:

- Protein Interaction Analysis: Isotope labeling allows researchers to track how proteins interact with substrates and other biomolecules.

- Metabolic Flux Analysis: By tracing the incorporation of nitrogen from L-Glutamine into biomolecules, researchers can gain insights into metabolic fluxes under different physiological conditions .

L-Glutamine-15N2 shares similarities with other compounds but has unique characteristics due to its stable isotope labeling. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Glutamine | Non-labeled form; widely present in tissues. | |

| L-Alanine | Simpler structure; involved in gluconeogenesis. | |

| L-Asparagine | Similar amide structure; important for protein synthesis. | |

| L-Leucine | Branched-chain amino acid; critical for muscle protein synthesis. | |

| L-Valine | Another branched-chain amino acid; essential for growth. |

L-Glutamine-15N2's unique feature lies in its stable isotope labeling, which allows for detailed tracking of metabolic pathways that are not possible with non-labeled forms .

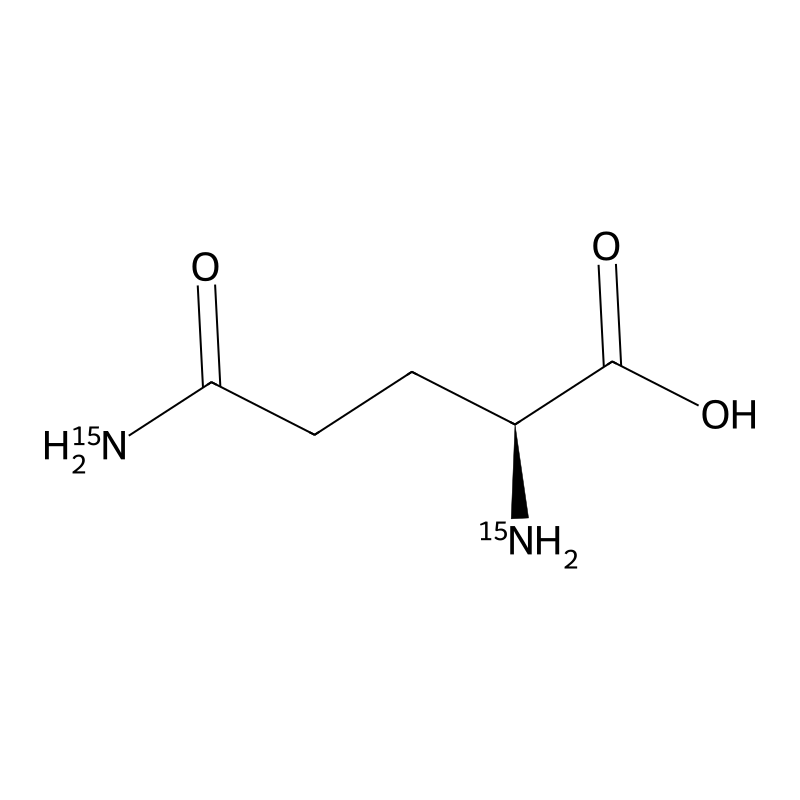

Molecular Structure and Isotopic Configuration

L-Glutamine-¹⁵N₂ features two ¹⁵N isotopes located in the amino (-NH₂) and amide (-CONH₂) groups of its side chain (Figure 1). The labeled nitrogens are positioned at:

- α-amino group (C2): Directly bonded to the chiral carbon.

- Amide group (C5): Part of the carboxamide moiety.

This configuration ensures uniform isotopic distribution during metabolic processes, facilitating accurate detection in tracer studies.

Chemical Formula and Structural Representation

- Molecular formula: C₅H₁₀¹⁵N₂O₃.

- IUPAC name: (2S)-2,5-bis(¹⁵N)(azanyl)-5-oxopentanoic acid.

- SMILES notation: C(CC(=O)[¹⁵NH₂])C@@H[¹⁵NH₂].

The stereochemistry at C2 remains unchanged, preserving the L-configuration critical for biological activity.

Physicochemical Properties

Melting Point and Thermal Stability

- Melting point: 185°C (decomposition).

- Thermal stability: Decomposes above 185°C, releasing ammonia and forming pyroglutamic acid.

Solubility Characteristics

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 25 | 25°C, pH 7.0 |

| Aqueous acid | 15–20 | 0.1 M HCl, 25°C |

| Ethanol | <1 | 25°C |

Limited solubility in organic solvents underscores its hydrophilic nature.

Optical Activity

- Specific rotation: [α]²⁵D = +6.3° to +7.3° (c = 2% in water).

- Chiral stability: No racemization observed below 100°C.

Isotopic Purity Considerations

- Isotopic enrichment: ≥98% ¹⁵N in labeled positions.

- Impurities: <2% ¹⁴N contamination, verified via mass spectrometry.

- Storage: Hygroscopic; requires desiccation at -20°C to prevent isotopic dilution.

Comparative Analysis with Non-labeled L-Glutamine

The primary distinction lies in isotopic labeling, which does not alter biochemical reactivity but enhances traceability in metabolic studies.

1H-15N NMR Techniques

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy represents the most widely employed technique for analyzing L-Glutamine-15N2. This approach exploits the enhanced spectral resolution achieved through two-dimensional correlation between proton and nitrogen-15 nuclei [1] [2] [3]. The technique enables direct detection of nitrogen-15 labeled glutamine through its proton resonances, providing exceptional sensitivity for both amino and amide nitrogen positions.

The 1H-15N HSQC methodology demonstrates particular utility in protein structural studies where L-Glutamine-15N2 serves as a structural probe. The dual nitrogen-15 labeling pattern allows for simultaneous observation of both amino (α-amino) and amide (γ-amide) nitrogen environments, providing comprehensive information about molecular interactions and conformational states [4] [5] [6]. Signal detection occurs through heteronuclear correlation, where the nitrogen-15 nuclei serve as filters to selectively observe protons attached to labeled nitrogen atoms.

Practical implementation of 1H-15N HSQC for L-Glutamine-15N2 analysis requires careful optimization of experimental parameters. Temperature control proves critical, with optimal performance typically achieved between 5-25°C for most biological systems [2] [7]. The technique exhibits excellent sensitivity, with detection limits reaching the micromolar range for purified samples and low millimolar concentrations in complex biological matrices.

Quantitative applications of 1H-15N HSQC extend beyond simple detection to include metabolic flux analysis. The technique enables monitoring of nitrogen incorporation patterns in real-time, providing insights into glutamine metabolism and protein synthesis pathways [1] [8]. Peak integration allows for quantitative assessment of labeling efficiency and isotope distribution patterns.

Temperature-dependent NMR Studies

Temperature variation studies provide crucial information about the dynamic behavior of L-Glutamine-15N2 in biological systems. Research has demonstrated that glutamine binding proteins exhibit significant temperature-dependent changes in their interaction with nitrogen-15 labeled glutamine [7]. These studies reveal that protein-ligand interactions become increasingly stabilized at higher temperatures, with the hydrophobic core of glutamine-binding domains showing enhanced stability.

Thermodynamic analysis through temperature-dependent NMR measurements enables determination of activation energies for nitrogen exchange processes. Studies have reported activation energies of approximately 17.7 kcal/mol for glutamine nitrogen exchange at physiological pH [9]. These measurements provide fundamental insights into the stability and reactivity of the nitrogen-15 labels under various experimental conditions.

Practical temperature ranges for L-Glutamine-15N2 analysis typically span from -5°C to 50°C, depending on the specific application and sample matrix [10] [2] [7]. Lower temperatures (-5°C) prove particularly valuable for studying exchangeable nitrogen groups, as reduced exchange rates enhance signal stability and resolution. Higher temperatures (up to 50°C) may be employed for kinetic studies and to accelerate slow exchange processes.

Methodological considerations for temperature-dependent studies include careful calibration of sample temperature, consideration of chemical shift temperature coefficients, and monitoring of potential sample degradation. The nitrogen-15 labeling provides enhanced stability compared to proton-based measurements, as nitrogen chemical shifts exhibit reduced temperature dependence.

Two-dimensional NMR Applications

Heteronuclear multiple bond correlation (HMBC) spectroscopy enables detailed structural characterization of L-Glutamine-15N2 through long-range correlations between nitrogen-15 and carbon-13 nuclei [4] [11]. This technique proves particularly valuable for confirming the specific labeling positions and assessing the integrity of the isotopic labels throughout analytical procedures.

Nuclear Overhauser enhancement spectroscopy (NOESY) applications provide spatial proximity information essential for understanding three-dimensional molecular arrangements [2]. The technique enables measurement of distances between nitrogen-15 labeled positions and other molecular components, facilitating detailed structural analysis of glutamine-containing systems.

Correlation spectroscopy (COSY) variants tailored for nitrogen-15 detection offer enhanced capabilities for analyzing complex mixtures containing L-Glutamine-15N2. These techniques enable differentiation between labeled and unlabeled glutamine species, providing quantitative information about labeling efficiency and isotope distribution patterns [1] [5].

Advanced pulse sequences specifically designed for dual nitrogen-15 labeling patterns enhance the analytical capabilities for L-Glutamine-15N2. These sequences can selectively detect molecules containing both labeled nitrogen positions, enabling differentiation from singly labeled or unlabeled species [4] [6].

Mass Spectrometry Approaches

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization protocols for GC-MS analysis of L-Glutamine-15N2 typically employ trifluoroacetic anhydride to form stable derivatives suitable for gas chromatographic separation [12] [13]. This derivatization approach enables direct analysis of both amino and amide nitrogen positions while maintaining the integrity of the nitrogen-15 labels. The method demonstrates excellent sensitivity, with detection limits reaching 0.5 atom percent excess for nitrogen-15 enrichment [12].

Analytical performance of GC-MS methods for L-Glutamine-15N2 shows coefficient of variation values of approximately 11.6% for routine plasma analysis [12]. The technique enables simultaneous quantification of both labeled and unlabeled glutamine species, providing comprehensive information about isotope distribution patterns. Mass spectral fragmentation patterns allow for specific identification of nitrogen-15 labeled positions through characteristic mass shifts.

Sample preparation procedures for GC-MS analysis require careful attention to prevent nitrogen scrambling during derivatization. The use of tertiary-butyldimethylsilyl derivatives has proven effective for maintaining isotopic integrity while providing suitable chromatographic properties [13]. Ion-pairing agents such as ammonium formate facilitate amino acid extraction while preserving the nitrogen-15 labels.

Quantitative applications of GC-MS for L-Glutamine-15N2 analysis include metabolic flux studies and isotope enrichment measurements. The technique enables differentiation between single and double nitrogen-15 labeled glutamine species, providing detailed information about labeling patterns and metabolic transformations [12] [13].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Chromatographic separation of L-Glutamine-15N2 employs hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography to achieve optimal resolution from interfering compounds [14] [15] [16]. These separation methods provide excellent peak shape and resolution for nitrogen-15 labeled glutamine while maintaining compatibility with mass spectrometric detection.

Mass spectrometric detection utilizes the characteristic mass shift of +2 Da for dual nitrogen-15 labeling [17] . High-resolution mass spectrometry enables precise mass measurements that confirm the presence of both nitrogen-15 labels and distinguish L-Glutamine-15N2 from other isobaric compounds. The technique demonstrates detection limits in the nanomolar range for purified samples.

Analytical challenges in LC-MS analysis include potential in-source fragmentation and cyclization artifacts. Research has demonstrated that free glutamine can cyclize to pyroglutamate during electrospray ionization, potentially affecting quantitative accuracy [19]. Proper optimization of ionization conditions and the use of isotopically labeled internal standards help mitigate these effects.

Method validation for LC-MS analysis of L-Glutamine-15N2 requires assessment of specificity, linearity, accuracy, precision, and stability [20]. Validation studies demonstrate excellent analytical performance, with precision values typically below 5% relative standard deviation and accuracy within ±5% of theoretical values.

Selected Reaction Monitoring (SRM) Methods

Transition selection for SRM analysis of L-Glutamine-15N2 focuses on characteristic fragmentation patterns that preserve the nitrogen-15 labels [15] [21] [22]. The precursor ion (m/z 149) undergoes fragmentation to produce specific product ions that retain the isotopic labeling information. Multiple transitions are monitored to enhance specificity and analytical robustness.

Analytical performance of SRM methods demonstrates exceptional sensitivity, with detection limits reaching 50 femtomoles on column [15] [21]. The technique exhibits excellent precision, with coefficient of variation values typically below 0.35% for replicate analyses. This high precision enables accurate quantification of L-Glutamine-15N2 in complex biological matrices.

Applications in metabolic studies utilize SRM methods to trace nitrogen flux from L-Glutamine-15N2 into nucleotide biosynthesis pathways [15] [22]. The technique enables quantitative assessment of glutamine-derived nitrogen incorporation into purine and pyrimidine bases, providing insights into cellular metabolic activity and proliferation rates.

Method optimization for SRM analysis requires careful selection of collision energies and optimization of chromatographic conditions [21] [23]. Scheduled SRM approaches enable analysis of multiple analytes within a single analytical run, enhancing throughput while maintaining analytical quality.

Isotopomer and Isotopologue Differentiation Techniques

Mass isotopomer distribution (MID) analysis provides quantitative information about the distribution of nitrogen-15 labels within L-Glutamine-15N2 populations [24] [25]. This approach enables differentiation between natural abundance, single-labeled, and double-labeled glutamine species through precise mass measurements and isotope ratio calculations.

Isotopologue detection utilizes high-resolution mass spectrometry to resolve the small mass differences between different labeling patterns [24] [25]. The technique enables identification of specific isotopologue species (M+0, M+1, M+2) and quantitative assessment of their relative abundances in biological samples.

Mathematical corrections for natural abundance contributions are essential for accurate isotopologue analysis [24] [26]. These corrections account for the natural abundance of carbon-13 and nitrogen-15 in unlabeled positions, ensuring accurate quantification of isotopic enrichment levels.

Analytical challenges in isotopologue analysis include matrix effects, instrumental drift, and potential isotope scrambling during sample preparation [24] [27]. Proper quality control measures and the use of isotopically labeled internal standards help address these challenges and ensure analytical accuracy.

Quantitative Analysis Protocols

Isotope dilution methods provide the highest accuracy for quantitative analysis of L-Glutamine-15N2 [21] [28]. This approach uses isotopically labeled internal standards to correct for matrix effects and analytical losses, achieving accuracies within ±1-2% of theoretical values. The method demonstrates excellent precision with relative standard deviations typically below 2%.

Calibration strategies for L-Glutamine-15N2 analysis employ external standards prepared in matrix-matched solutions [29] [20]. Calibration curves typically demonstrate excellent linearity over 4-5 orders of magnitude, enabling quantification across a wide concentration range. Quality control samples at multiple concentration levels ensure analytical reliability.

Matrix effects assessment requires careful evaluation of ionization suppression or enhancement in biological samples [16] [21]. The use of isotopically labeled internal standards effectively compensates for matrix effects, ensuring accurate quantification regardless of sample complexity. Post-column infusion studies help identify and minimize matrix interferences.

Method validation protocols follow established guidelines for bioanalytical methods, including assessment of specificity, linearity, accuracy, precision, recovery, and stability [20]. Validation studies demonstrate excellent analytical performance across relevant concentration ranges and sample matrices.

Analytical Challenges and Solutions

Isotope scrambling during sample preparation represents a significant analytical challenge for L-Glutamine-15N2 analysis [25] [27]. This phenomenon can occur during heating, derivatization, or extended storage, leading to redistribution of nitrogen-15 labels and compromised analytical accuracy. Solutions include optimization of sample preparation conditions, use of mild derivatization protocols, and implementation of proper storage procedures under inert atmosphere.

Matrix interference effects from biological samples can significantly impact analytical accuracy and precision [16] [21]. Complex biological matrices contain numerous compounds that can interfere with chromatographic separation or mass spectrometric detection. Mitigation strategies include improved sample cleanup procedures, enhanced chromatographic resolution, and the use of high-resolution mass spectrometry for better selectivity.

Sensitivity limitations pose challenges for trace-level analysis of L-Glutamine-15N2 in complex samples [21] [24]. The natural abundance of nitrogen-15 (0.37%) requires high analytical sensitivity to detect enriched samples accurately. Enhancement approaches include signal averaging, improved ionization efficiency, and the use of highly sensitive detection modes such as selected reaction monitoring.

Contamination control is crucial for maintaining analytical integrity in nitrogen-15 studies [26] [27]. Cross-contamination from unlabeled sources can significantly impact isotope ratio measurements and compromise study results. Prevention measures include dedicated equipment for isotope studies, rigorous cleaning protocols, and strict sample handling procedures.